3-(5-Methyl-1H-indazol-3-yl)propanoic acid
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Overview
Description
3-(5-Methyl-1H-indazol-3-yl)propanoic acid is an organic compound belonging to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has garnered significant interest due to its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities .
Preparation Methods
Chemical Reactions Analysis
3-(5-Methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Scientific Research Applications
3-(5-Methyl-1H-indazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandins . Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
3-(5-Methyl-1H-indazol-3-yl)propanoic acid can be compared with other indazole derivatives, such as:
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
These compounds share similar structural features but differ in their biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(5-methyl-2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
TWFGWKPBYFNMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CCC(=O)O |
Origin of Product |
United States |
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